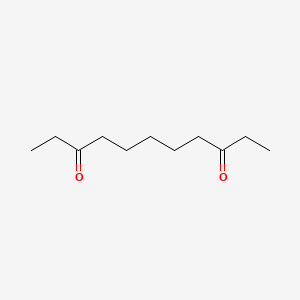
3,9-Undecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Undecanedione: is an organic compound with the molecular formula C11H20O2 . It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,9-Undecanedione can be synthesized through various methods. One common method involves the Stetter reaction, which is a conjugate addition of an aldehyde to an activated olefin. For example, the reaction of heptanal with 3-buten-2-one in the presence of a thiazolium salt catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Undecanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The diketone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,9-Undecanedione is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving diketones
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique structure contributes to the synthesis of compounds with desirable sensory properties.
Mecanismo De Acción
The mechanism of action of 3,9-Undecanedione involves its reactivity as a diketone. The compound can participate in various chemical reactions due to the presence of two carbonyl groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze reactions involving diketones. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparación Con Compuestos Similares
- 2,5-Undecanedione
- 2,10-Undecanedione
- 3,6-Undecanedione
Comparison: 3,9-Undecanedione is unique due to the position of its ketone groups. This structural difference can lead to variations in reactivity and applications compared to other undecanediones. For example, 2,5-Undecanedione and 2,10-Undecanedione have different physical and chemical properties due to the different positions of their ketone groups .
Propiedades
Número CAS |
17745-35-6 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
undecane-3,9-dione |
InChI |
InChI=1S/C11H20O2/c1-3-10(12)8-6-5-7-9-11(13)4-2/h3-9H2,1-2H3 |
Clave InChI |
PUJPEAVDKOEVSR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCCCCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
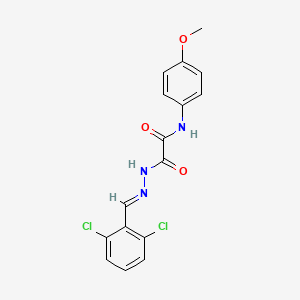
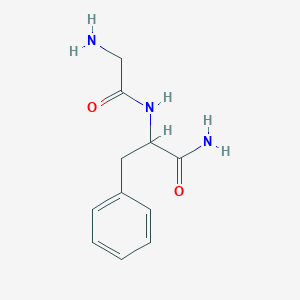

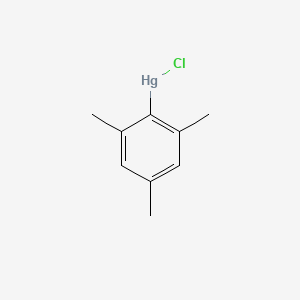
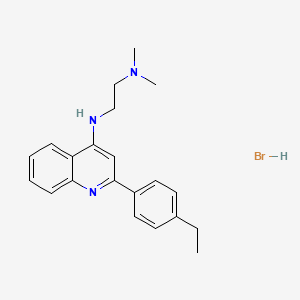
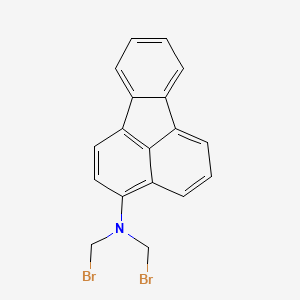
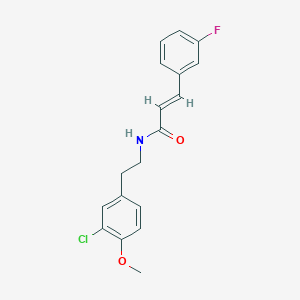
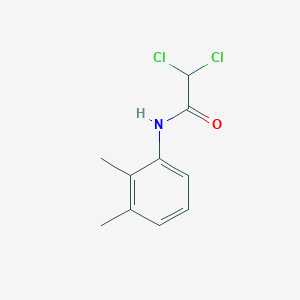

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
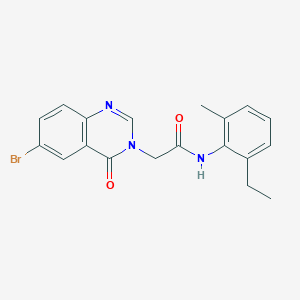
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
